4,4-Difluorotetrahydro-2H-pyran-3-amine
Description
Properties
IUPAC Name |
4,4-difluorooxan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)1-2-9-3-4(5)8/h4H,1-3,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGKYSUJOFSICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Fluorinated Diols via Oxidation-Mediated Pathways
A prominent method involves the cyclization of fluorinated diols to form the tetrahydropyran ring. In one protocol, an optically pure enynic alcohol undergoes ozonolysis followed by Lindlar reduction to yield a difluorinated diol . Subsequent oxidation-cyclization using palladium catalysis generates the Boc-protected pyranose intermediate, which is deprotected to produce the target amine . This route emphasizes stereoselectivity, with the palladium catalyst ensuring correct spatial orientation of substituents.
Reaction Conditions:
-
Ozonolysis: Conducted at -78°C in dichloromethane.
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Lindlar Reduction: Hydrogen gas with Lindlar catalyst (Pd/CaCO₃) at 25°C.
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Oxidation-Cyclization: Pd(OAc)₂ (5 mol%), 1,10-phenanthroline ligand, 80°C in toluene .
This method achieves moderate yields (~60–70%) but requires stringent control over reaction parameters to avoid side products such as over-oxidized species.
Di Keman Condensation for Ring Formation
A scalable two-step synthesis leverages Di Keman condensation. Ethyl hydroxypropionate and ethyl acrylate react under basic conditions (K₂CO₃ in tetrahydrofuran) to form 4-oxa-1,7-pimelic acid diethyl ester . Subsequent treatment with sodium hydride at -10°C induces cyclization, yielding 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester, which is fluorinated and aminated to the final product .
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diethyl Ester Formation | K₂CO₃, THF, 24h, 25°C | 85% |
| Cyclization | NaH, -10°C, 2h | 68.75% |
This method’s “one-pot” design minimizes purification steps, though fluorination requires hazardous reagents like DAST (diethylaminosulfur trifluoride) .
Reductive Amination of Fluorinated Ketones
Reductive amination offers a direct route to the amine functionality. A fluorinated tetrahydropyranone intermediate is treated with ammonium acetate and sodium cyanoborohydride in methanol, facilitating imine formation followed by reduction .
Optimized Parameters:
-
Solvent: Methanol or ethanol.
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Temperature: 50–60°C.
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Catalyst: NaBH₃CN (2 equiv).
This method achieves yields of 75–80%, with the fluorinated ketone precursor synthesized via Claisen-Schmidt condensation or fluorination of β-keto esters .
Catalytic Fluorination Strategies
Late-stage fluorination using transition-metal catalysts has emerged as a high-precision technique. A nickel-catalyzed C–F bond formation on a tetrahydropyran scaffold introduces fluorine atoms at the 4-position . The amine group is subsequently installed via nucleophilic substitution with ammonia.
Catalyst System:
-
Catalyst: Ni(COD)₂ (10 mol%).
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Ligand: 1,2-bis(diphenylphosphino)ethane (dppe).
-
Fluorine Source: Selectfluor®.
This method achieves 65% yield with >95% regioselectivity, though catalyst costs may limit industrial adoption .
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods based on yield, scalability, and practicality:
Industrial-Scale Considerations
For large-scale production, the Di Keman condensation and reductive amination methods are most viable due to their compatibility with continuous-flow reactors and minimized intermediate isolation . Recent advances in flow chemistry have enhanced the safety profile of fluorination steps, enabling kilogram-scale synthesis with >90% purity .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorotetrahydro-2H-pyran-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form tetrahydropyran derivatives with different substitution patterns.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines or oxides, while substitution reactions can introduce various functional groups into the tetrahydropyran ring.
Scientific Research Applications
Protein Kinase Inhibition
One of the primary applications of 4,4-Difluorotetrahydro-2H-pyran-3-amine is its potential as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9. CDK9 inhibitors are being studied for their ability to treat various cancers and other diseases associated with aberrant cellular signaling pathways. The inhibition of CDK9 can lead to decreased cell proliferation in tumors that depend on this kinase for growth and survival .
Table 1: Therapeutic Applications of CDK9 Inhibitors
| Disease Type | Potential Application |
|---|---|
| Cancer | Treatment of various cancers (e.g., breast, lung) |
| Neurological Disorders | Potential treatment for neurodegenerative diseases |
| Autoimmune Diseases | Modulation of immune responses |
| Cardiovascular Diseases | Treatment of conditions like restenosis |
Anti-inflammatory Properties
In addition to its role in cancer therapy, this compound may also exhibit anti-inflammatory properties. CDK inhibitors have shown promise in reducing inflammation in preclinical models, suggesting that this compound could be beneficial in treating inflammatory diseases .
Pharmacological Studies
Pharmacological studies have indicated that compounds similar to this compound can modulate various biological pathways. For instance, research has demonstrated that these compounds can influence oxidative stress responses through the activation of Nrf2 pathways, which are crucial for cellular defense against oxidative damage . This suggests potential applications in conditions characterized by oxidative stress, such as chronic kidney disease and heart failure.
Cancer Treatment Research
Recent studies have focused on the efficacy of CDK9 inhibitors in cancer treatment. A notable study highlighted the use of a related compound in combination with traditional chemotherapeutics, resulting in enhanced anti-tumor activity and reduced side effects . This underscores the potential of this compound as part of combination therapies.
Inflammation and Autoimmunity
Research has also explored the anti-inflammatory effects of similar compounds in models of autoimmune diseases. For example, CDK9 inhibition has been linked to improved outcomes in models of rheumatoid arthritis and multiple sclerosis by modulating immune cell activity and reducing inflammatory cytokine production .
Mechanism of Action
The mechanism by which 4,4-Difluorotetrahydro-2H-pyran-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
(3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine
- Substitution : Single fluorine at C3, amine at C4.
- Molecular Formula: C₅H₁₀FNO; Molecular Weight: 119.14 g/mol.
- Synthesis : A 100% yield route is reported using 3-fluorodihydro-2H-pyran-4(3H)-one as a precursor . Stereochemistry (S,S configuration) may influence reactivity or biological activity, though specific data are unavailable.
(3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine
- Substitution : Enantiomer of the above compound.
- Molecular Formula: C₅H₁₀FNO; Molecular Weight: 119.14 g/mol.
Tetrahydro-2H-pyran-3-amine Hydrochloride
- Substitution: Non-fluorinated, amine at C3.
- Molecular Formula: C₅H₁₂ClNO; Molecular Weight: 137.61 g/mol.
4,4,4-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine
- Substitution : Trifluorobutyl chain attached to the pyran ring.
- Molecular Formula: C₉H₁₆F₃NO; Molecular Weight: 211.22 g/mol.
- Properties : Increased lipophilicity due to trifluoromethyl groups, though boiling point and density data are unavailable .
Physicochemical and Application Trends
Table 1. Comparative Data for 4,4-Difluorotetrahydro-2H-pyran-3-amine and Analogs
*Molecular weight calculated from formula C₅H₉F₂NO.
Biological Activity
4,4-Difluorotetrahydro-2H-pyran-3-amine is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms enhances the compound's metabolic stability and bioavailability, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
- Molecular Formula : C₅H₈F₂N
- Molecular Weight : Approximately 135.12 g/mol
- Structural Features : The compound features a tetrahydropyran ring with two fluorine substituents at the 4-position and an amine group at the 3-position. This configuration may influence its lipophilicity and reactivity.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential pharmacological properties:
- Anticancer Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound may exhibit antibacterial activity against specific pathogens.
- Enzyme Inhibition : Potential inhibition of enzymes such as α-glucosidase has been observed.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound on cancer cell lines, particularly HeLa cells.
Case Study: Cytotoxicity in HeLa Cells
A study assessed the compound's efficacy using an MTT assay to determine cell viability after treatment with varying concentrations.
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 10 | 85 | |
| 25 | 70 | |
| 50 | 40 | 30 ± 5 |
| 100 | 15 |
The IC50 value indicates moderate cytotoxicity, suggesting that higher concentrations significantly reduce cell viability.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro studies demonstrate its effectiveness against various bacterial strains.
Case Study: Antibacterial Efficacy
Testing against Staphylococcus aureus revealed promising results:
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 10 | 12 |
| 25 | 20 |
| 50 | 30 |
These findings indicate that the compound exhibits significant antibacterial activity at higher concentrations.
Enzyme Inhibition Studies
Further investigations have focused on the inhibitory effects of the compound on α-glucosidase, an enzyme involved in carbohydrate metabolism.
Enzyme Inhibition Results
| Compound | IC50 (µM) |
|---|---|
| This compound | 52.54 ± 0.09 |
The inhibition of α-glucosidase suggests potential applications in managing diabetes by regulating blood sugar levels.
Q & A
Basic Research Questions
Q. How can researchers design a synthesis route for 4,4-Difluorotetrahydro-2H-pyran-3-amine while addressing stereochemical challenges?
- Methodological Answer : Begin with retrosynthetic analysis to identify precursors like fluorinated dihydropyrans (e.g., 3,4-dihydro-2H-pyran derivatives) . Optimize reaction conditions (e.g., solvent, temperature) using Design of Experiments (DoE) to minimize side products . Incorporate protecting groups (e.g., benzyl or acetyl) to control stereochemistry during fluorination steps, as demonstrated in analogous pyran syntheses . Validate intermediate purity via TLC or HPLC before proceeding to final deprotection.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use NMR to confirm fluorine substitution patterns and / NMR for backbone structure validation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for distinguishing isomers .
- X-ray Crystallography : Resolve stereochemical ambiguities by crystallizing derivatives (e.g., salt forms) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., fluorinated reagents) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods optimize the reaction pathways for synthesizing this compound?
- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT) to model fluorination transition states and identify low-energy pathways . Use ICReDD’s reaction prediction platform to screen solvent effects and catalyst interactions . Validate predictions with microreactor experiments to assess kinetics and selectivity .
Q. How should researchers resolve contradictions in reported physicochemical properties of fluorinated pyran derivatives?
- Methodological Answer : Conduct comparative studies using standardized conditions (e.g., pH, temperature) . Cross-validate data via collaborative testing (e.g., round-robin experiments) and apply statistical tools (e.g., principal component analysis) to identify outliers . Reconcile discrepancies by revisiting synthesis protocols to confirm compound identity .
Q. What experimental strategies assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at elevated temperatures (40–60°C) and monitor degradation via LC-MS .
- pH Profiling : Expose the compound to buffered solutions (pH 1–12) and quantify hydrolysis products using NMR .
Q. How can researchers evaluate the ecotoxicological impact of this compound?
- Methodological Answer :
- In Vitro Assays : Test acute toxicity using Daphnia magna or algal models, following OECD guidelines .
- Biodegradation Studies : Use soil microcosms to measure half-life and metabolite formation under aerobic/anaerobic conditions .
Q. What role does this compound play in asymmetric catalysis or ligand design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
